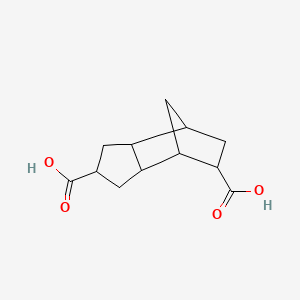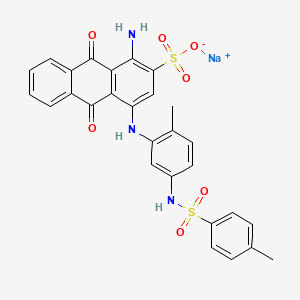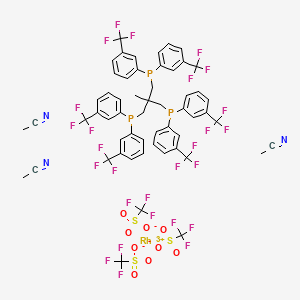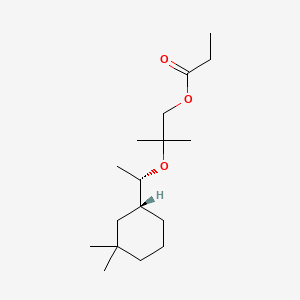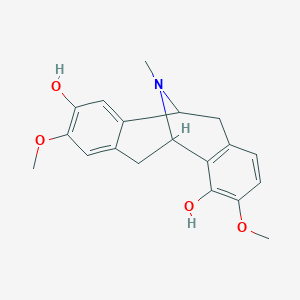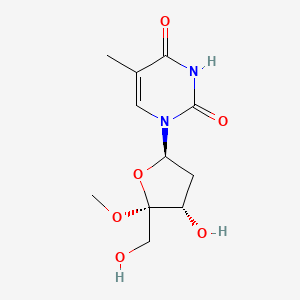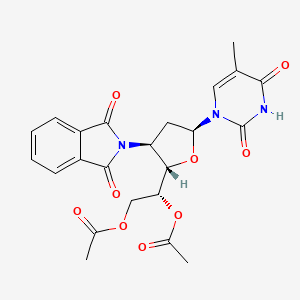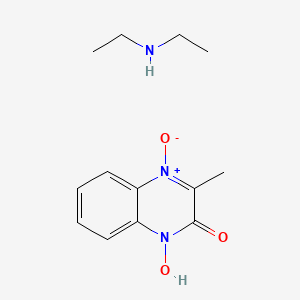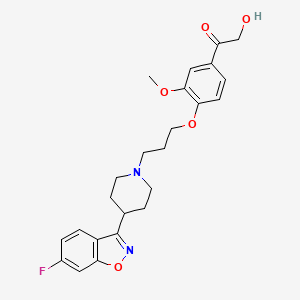
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is a complex organic compound that features a benzisoxazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily used in medicinal chemistry and drug discovery, particularly in the synthesis of atypical antipsychotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone involves multiple steps, starting with the preparation of the benzisoxazole ring. The benzisoxazole is typically synthesized via a [3+2] cycloaddition reaction of nitrile oxides and arynes . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the hydroxyethanone group through an etherification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzisoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various substituted benzisoxazoles, alcohols, and carboxylic acids .
科学的研究の応用
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of receptor-ligand interactions and enzyme inhibition.
Medicine: In the development of atypical antipsychotics and other therapeutic agents.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors and enzymes. The benzisoxazole ring is known to bind to dopamine and serotonin receptors, modulating their activity and leading to therapeutic effects in the treatment of psychiatric disorders . The piperidine ring enhances the binding affinity and selectivity of the compound .
類似化合物との比較
Similar Compounds
Risperidone: Another benzisoxazole derivative used as an antipsychotic.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Iloperidone: A compound with a similar structure and used for the treatment of schizophrenia.
Uniqueness
1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the hydroxyethanone group enhances its solubility and bioavailability, making it a valuable compound in drug development .
特性
CAS番号 |
170170-48-6 |
|---|---|
分子式 |
C24H27FN2O5 |
分子量 |
442.5 g/mol |
IUPAC名 |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C24H27FN2O5/c1-30-23-13-17(20(29)15-28)3-6-21(23)31-12-2-9-27-10-7-16(8-11-27)24-19-5-4-18(25)14-22(19)32-26-24/h3-6,13-14,16,28H,2,7-12,15H2,1H3 |
InChIキー |
BGCPETUXPSZMBH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)CO)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
